Product packaging for 6-Bromo-3-chloro-2-fluorophenylacetylene(Cat. No.:)

6-Bromo-3-chloro-2-fluorophenylacetylene

Cat. No.: B12858383
M. Wt: 233.46 g/mol
InChI Key: YSYFZLWXHROLAH-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-fluorophenylacetylene ( 1935897-05-4) is a multifunctional halogenated arylacetylene intermediate with significant utility in synthetic organic chemistry and materials science research . This compound, with the molecular formula C 8 H 3 BrClF and a molecular weight of 233.46 g/mol, features a phenyl ring decorated with bromo, chloro, and fluoro substituents, alongside a terminal alkyne group . This unique structure makes it a valuable scaffold for constructing complex molecules. The distinct halogen pattern allows for selective, step-wise metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig animations, enabling the introduction of diverse carbon and heteroatom chains. A prominent research application for 2-fluorophenylacetylene derivatives like this compound is their role as precursors in the copper-promoted synthesis of valuable benzo-fused heterocycles . Specifically, these substrates can undergo efficient hydration and intramolecular annulation reactions to form core structures of benzo[b]furan and benzo[b]thiophene, which are privileged scaffolds found in numerous pharmaceuticals, agrochemicals, and organic materials . The presence of bromine and chlorine atoms offers additional sites for further functionalization, allowing researchers to elaborate the molecular architecture extensively. As such, this compound is an essential building block for medicinal chemists developing new bioactive compounds and for materials scientists engineering novel organic electronic materials and ligands. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrClF B12858383 6-Bromo-3-chloro-2-fluorophenylacetylene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3BrClF

Molecular Weight

233.46 g/mol

IUPAC Name

1-bromo-4-chloro-2-ethynyl-3-fluorobenzene

InChI

InChI=1S/C8H3BrClF/c1-2-5-6(9)3-4-7(10)8(5)11/h1,3-4H

InChI Key

YSYFZLWXHROLAH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1F)Cl)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 3 Chloro 2 Fluorophenylacetylene and Analogous Trihalogenated Arylacetylenes

Established Synthetic Pathways for Arylacetylenes with Multiple Halogen Substitutions

The introduction of an acetylene (B1199291) group onto a polysubstituted aromatic ring can be achieved through several powerful synthetic methods. The choice of method often depends on the availability of starting materials, the desired regioselectivity, and the tolerance of other functional groups present on the molecule.

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for the formation of carbon-carbon bonds, and the Sonogashira coupling is particularly well-suited for the synthesis of arylacetylenes. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org

The Sonogashira coupling is a cornerstone for synthesizing arylacetylenes. It typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction can be performed under mild conditions, which is advantageous for complex molecules. wikipedia.org

For a precursor like 1-bromo-4-chloro-2-fluoro-3-iodobenzene, the Sonogashira reaction would be expected to proceed with high regioselectivity. The typical reactivity order for aryl halides in palladium-catalyzed couplings is C–I > C–Br > C–Cl > C–F. nih.gov Therefore, the coupling of a terminal alkyne, such as trimethylsilylacetylene (B32187) (a protected form of acetylene), would selectively occur at the C-I bond. Subsequent deprotection of the silyl (B83357) group would yield the desired terminal arylacetylene. nih.govsemanticscholar.org The synthesis of the target compound, 6-bromo-3-chloro-2-fluorophenylacetylene, would likely start from 2-bromo-5-chloro-1-fluoro-3-iodobenzene, targeting the highly reactive iodo-substituent for the coupling reaction.

The general reaction is as follows: Aryl-X + H−≡−R → [Pd catalyst, Cu co-catalyst, base] → Aryl−≡−R wikipedia.org

Here, X is typically I, Br, or OTf (triflate). youtube.com

The mechanism of the Sonogashira reaction is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgyoutube.com

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd-X. psu.edu This is often the rate-limiting step. wikipedia.org

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate (Cu-C≡CR). youtube.com This step increases the nucleophilicity of the alkyne.

Transmetalation : The copper acetylide transfers the acetylenic group to the palladium(II) complex, forming an Ar-Pd-C≡CR species and regenerating the copper(I) catalyst. nrochemistry.com

Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the final product (Ar-C≡CR) and regenerate the active Pd(0) catalyst. psu.edu

Catalyst and Ligand Selection: The choice of catalyst and ligands is crucial for achieving high yields and selectivity, especially with sterically hindered or electronically deactivated substrates.

Palladium Catalysts : Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. wikipedia.orglibretexts.org For challenging substrates, more advanced catalysts with bulky and electron-rich phosphine (B1218219) ligands, such as those based on t-butylphosphine or N-heterocyclic carbenes (NHCs), can improve efficiency. libretexts.orgorganic-chemistry.orgrsc.org

Ligands : Phosphine ligands (e.g., PPh₃) are common, but their oxidation can deactivate the catalyst. acs.org Bulky, electron-rich ligands can facilitate the oxidative addition step and promote reductive elimination. libretexts.org In some cases, ligand-free systems using heterogeneous catalysts like Pd/C have been developed. nih.gov

Copper Co-catalyst : Copper(I) salts, typically CuI, are used to increase the reaction rate and allow for milder conditions. wikipedia.orgyoutube.com However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling). acs.org This has led to the development of copper-free Sonogashira protocols, which are particularly useful when homocoupling is a significant side reaction. libretexts.org

Table 1: Common Catalysts and Ligands in Sonogashira Coupling

Catalyst/Precursor Ligand Co-Catalyst Typical Substrates Reference
Pd(PPh₃)₄ Triphenylphosphine CuI Aryl iodides, bromides wikipedia.org
PdCl₂(PPh₃)₂ Triphenylphosphine CuI Aryl iodides, bromides libretexts.org
Pd₂(dba)₃ Bulky phosphines (e.g., P(t-Bu)₃) None (Copper-free) Aryl bromides, chlorides libretexts.orgorganic-chemistry.org
Pd/C None CuI or None Aryl iodides nih.gov
[iPrCNN-Ni-Br] N-heterocyclic carbene CuI Alkyl halides rsc.org

This table provides an interactive overview of common catalytic systems used in Sonogashira couplings.

In polyhalogenated systems, regioselectivity is dictated by the relative reactivity of the C-X bonds and steric hindrance at the reaction site. rsc.org

Halogen Reactivity : The rate of oxidative addition of the palladium catalyst to the aryl halide follows the order: C-I > C-OTf > C-Br >> C-Cl. nih.govnrochemistry.com This predictable reactivity allows for selective coupling at the most reactive halogen site while leaving others intact. For a hypothetical precursor like 1-bromo-2-chloro-3-fluoro-4-iodobenzene, the Sonogashira coupling would overwhelmingly occur at the iodine-bearing carbon.

Steric Effects : The position of the substituents relative to the halogen can influence the reaction rate. Halogens flanked by bulky ortho substituents may react more slowly. In the case of 5-substituted-1,2,3-triiodobenzenes, coupling occurs preferentially at the less sterically hindered terminal C-I bonds. rsc.org For this compound, the fluorine atom is ortho to the presumed site of acetylene attachment (originally an iodo or bromo group), which could influence catalyst approach and reactivity.

Electronic Effects : Electron-withdrawing groups on the aryl ring can increase the rate of oxidative addition, while electron-donating groups can slow it down. youtube.com The combined electronic effects of the bromo, chloro, and fluoro substituents would make the aromatic ring of the precursor electron-deficient, which is generally favorable for the oxidative addition step. youtube.com

Table 2: Factors Influencing Regioselectivity in Sonogashira Coupling of Polyhaloarenes

Factor Influence on Selectivity Example Reference
Halogen Identity Reactivity order: I > Br > Cl. Allows for selective coupling at the most reactive halogen. Coupling of 1-bromo-4-iodobenzene (B50087) occurs at the C-I bond. wikipedia.org
Steric Hindrance Coupling is favored at the less sterically hindered position. In 1,2,3-triiodoarenes, reaction occurs at the terminal iodides. rsc.org
Electronic Effects Electron-deficient rings generally undergo faster oxidative addition. Electron-poor fluoroarenes can be coupled effectively. organic-chemistry.org
Solvent Polarity Polar solvents can stabilize charged intermediates and enhance regioselectivity. DMF or DMSO can improve regioselectivity. lucp.net

This interactive table summarizes the key factors that control where the coupling reaction occurs on a multi-halogenated benzene (B151609) ring.

An alternative to palladium catalysis is the formation of an organometallic intermediate via lithiation, followed by quenching with an appropriate electrophile. This method is particularly useful when the desired halogen substitution pattern is not amenable to cross-coupling or when starting from a non-halogenated precursor.

The process typically involves the deprotonation of an aromatic C-H bond using a strong organolithium base (e.g., n-BuLi, s-BuLi, or LDA) to form an aryllithium species. nih.gov This highly reactive intermediate can then be "trapped" with an electrophile. To synthesize an arylacetylene, an electrophilic source of the "C≡CH" group is required. However, direct reaction with acetylene is problematic. A more common approach is to first introduce a halogen at the desired position via lithiation followed by trapping with an electrophilic halogen source (e.g., C₂Cl₆, Br₂, I₂), and then perform a Sonogashira coupling.

Alternatively, an in situ trapping technique can be employed, where the base and electrophile are present simultaneously. nih.gov This can improve functional group tolerance by keeping the concentration of the highly reactive aryllithium species low. nih.gov For a trihalobenzene, direct lithiation would likely occur at the most acidic proton, which is typically the one flanked by the most electron-withdrawing groups, particularly fluorine.

These methods are fundamental to alkyne synthesis and can be applied to create the terminal alkyne functionality itself, which can then be used in subsequent reactions, or to generate the alkyne directly on the aromatic ring from an appropriate precursor.

Dehydrohalogenation : Alkynes can be prepared by the double dehydrohalogenation of either vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). jove.comlibretexts.org This reaction requires a very strong base, such as sodium amide (NaNH₂) in liquid ammonia. libretexts.orgyoutube.com For example, an aryl-substituted 1,1-dihaloethane or 1,2-dihaloethane could be treated with NaNH₂ to form the corresponding arylacetylene.

Direct Halogenation of Terminal Alkynes : If a terminal alkyne is already present, it can be directly halogenated at the terminal carbon. For instance, treatment of a terminal alkyne with an oxidant like chloramine-B and a halogen source such as NaBr can produce a 1-bromoalkyne. thieme-connect.com This could be a method to modify an existing arylacetylene. Enzymatic halogenation of terminal alkynes has also been demonstrated, offering high chemoselectivity. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Precursor Synthesis and Halogenation Strategies

The creation of the target phenylacetylene (B144264) begins with the careful construction of a suitably substituted benzene precursor. The order and method of halogen introduction are critical for achieving the correct isomer.

The synthesis of polysubstituted benzenes requires a strategic, often retrosynthetic, approach. libretexts.orgpressbooks.pub The order of reactions is crucial, as the directing effects of existing substituents will determine the position of newly introduced groups. pressbooks.pub A common strategy for producing highly substituted haloaromatics involves starting with an aniline (B41778) derivative, whose amino group exerts a powerful directing effect and can be readily replaced in a later step.

A plausible synthetic route to a precursor for this compound, such as 1-bromo-4-chloro-2-fluoro-5-iodobenzene, can be envisioned starting from 3-chloro-2-fluoroaniline (B1295074). A patented method for a similar compound, 2-chloro-3-fluorobromobenzene, outlines a viable pathway involving initial halogenation of an aniline followed by diazotization. google.com In this approach, 3-chloro-2-fluoroaniline is first treated with a brominating agent like N-bromosuccinimide (NBS). The amino group directs the incoming bromine to the para position, yielding 4-bromo-3-chloro-2-fluoroaniline. google.com This intermediate is then subjected to a diazotization reaction (e.g., with sodium nitrite (B80452) in an acidic medium) followed by a Sandmeyer reaction. To install the ethynyl (B1212043) group, a Sonogashira coupling is typically employed, which favors aryl iodides for their higher reactivity. nih.gov Therefore, treating the diazonium salt with potassium iodide would yield the key precursor, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, ready for the introduction of the acetylene moiety.

The selective placement of different halogens on a single benzene ring is governed by the principles of electrophilic aromatic substitution.

Fluorine: Due to its extreme reactivity, elemental fluorine is impractical for direct aromatic substitution. chemistrysteps.com Therefore, fluorine is typically incorporated by starting with a pre-fluorinated building block, such as the 3-chloro-2-fluoroaniline mentioned previously. google.com

Chlorination and Bromination: Chlorine and bromine can be introduced using the respective diatomic halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. chemistrysteps.commasterorganicchemistry.com For substrates that are highly activated, such as anilines or phenols, a catalyst may not be necessary. chemistrysteps.com In the synthesis of polysubstituted benzenes where precise regioselectivity is required, milder and more selective reagents are often preferred. N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are effective reagents for the chlorination and bromination of anilines, respectively, under controlled conditions. google.com The directing effects of the substituents already on the ring guide the position of the incoming halogen. stackexchange.com

Iodination: Direct iodination with I₂ is often slow and reversible. More effective methods include using iodine in the presence of an oxidizing agent (like nitric acid) or using a more reactive iodine source such as iodine monochloride (ICl). chemistrysteps.com For introducing iodine onto a highly substituted and deactivated ring, the Sandmeyer reaction is a superior method. This involves the conversion of an amino group into a diazonium salt, which is then displaced by iodide, typically from KI. google.com

Chemo- and Regioselectivity Challenges in the Synthesis of this compound

The primary challenges in synthesizing a specific isomer like this compound are controlling the exact placement of each halogen and ensuring the final alkyne-forming reaction proceeds efficiently without side reactions.

Controlling the substitution pattern is the most significant regiochemical challenge. Halogens are ortho-, para-directing substituents, but they are also deactivating toward further electrophilic substitution. stackexchange.com When multiple halogens are present, their competing directing effects can lead to the formation of undesired isomers.

For example, attempting to introduce a third halogen onto a dihalobenzene can result in a mixture of products. The key to achieving a single, desired isomer is to control the reaction sequence. The strategy of starting with an aniline is effective because the amino group is a strong activating, ortho-, para-director, overriding the effects of other deactivating groups. stackexchange.com Once the desired substitution pattern is established around the powerful amino-directing group, the amine can be removed or converted via a diazotization reaction, locking in the regiochemistry. google.com This circumvents the problem of competing directing effects that would arise from attempting to halogenate a polyhalogenated benzene directly. Halogen migration is a potential side reaction under certain conditions, such as the presence of strong acids, but is generally less common than the formation of substitution isomers.

The final step in the synthesis is typically a Sonogashira cross-coupling reaction, which joins the trihalogenated aryl precursor with a terminal alkyne. numberanalytics.comorganic-chemistry.org While highly effective, this reaction is sensitive to a number of variables that must be optimized to maximize yield and purity. numberanalytics.com The reaction involves coupling an aryl halide with a terminal alkyne using a palladium complex as the catalyst and a copper(I) co-catalyst. organic-chemistry.org

Key optimization parameters include the catalyst system, solvent, base, and temperature. Side reactions, such as the homocoupling of the terminal alkyne to form diynes, can be a significant issue. numberanalytics.com Careful selection of catalysts, ligands, and reaction conditions is necessary to minimize these undesired products and improve selectivity. numberanalytics.com For instance, using additives or adjusting the catalyst loading can enhance reaction efficiency. numberanalytics.com The choice of aryl halide is also critical, with reactivity following the trend I > Br > Cl >> F. To ensure the reaction occurs at a specific position on a polyhalogenated ring, an aryl iodide is the preferred coupling partner.

To prevent side reactions involving the terminal C-H bond of the acetylene, a protected alkyne such as trimethylsilylacetylene (TMSA) or 2-methyl-3-butyn-2-ol (B105114) is often used. semanticscholar.org Following the Sonogashira coupling, a deprotection step is required. For a silyl-protected alkyne, this can be achieved with a fluoride (B91410) source or a base. semanticscholar.org

Table 1: Optimization Parameters for Sonogashira Coupling Reactions

ParameterOptions & ConsiderationsImpact on Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ with ligands (e.g., P(t-Bu)₃). numberanalytics.comorganic-chemistry.orgThe choice of palladium source and its ligands is critical for catalytic activity, stability, and preventing catalyst deactivation. numberanalytics.com
Copper (I) Co-catalyst CuI, CuBr. nih.govFacilitates the formation of the copper(I) acetylide intermediate. Copper-free protocols exist to avoid homocoupling side products. researchgate.netresearchgate.net
Base Amines (e.g., Et₃N, piperidine, DBU). nih.govNeutralizes the hydrogen halide produced and is crucial for the catalytic cycle. Its choice can affect reaction rate and side reactions.
Solvent THF, DMF, Toluene, Acetonitrile. nih.govnumberanalytics.comThe solvent's polarity and boiling point can significantly impact reaction solubility, rate, and efficiency.
Temperature Ambient to elevated temperatures (e.g., 25°C to 130°C). nih.govnumberanalytics.comHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or increased side reactions. numberanalytics.com
Alkyne Substrate Terminal alkyne or protected alkyne (e.g., TMSA). semanticscholar.orgUsing a protected alkyne prevents homocoupling and requires a final deprotection step. semanticscholar.org

Reactivity Profiles and Transformational Chemistry of 6 Bromo 3 Chloro 2 Fluorophenylacetylene

Transition Metal-Catalyzed Organic Reactions Involving 6-Bromo-3-chloro-2-fluorophenylacetylene

The presence of both a carbon-bromine bond and a terminal alkyne provides two key reactive sites for transition metal catalysis. The differing reactivity of the C-Br, C-Cl, and C-F bonds allows for selective functionalization under carefully controlled conditions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For this compound, the carbon-bromine bond is the most likely site for initial oxidative addition of a palladium(0) catalyst, owing to its lower bond dissociation energy compared to the C-Cl and C-F bonds. nih.govmdpi.com This chemoselectivity allows for the targeted formation of new bonds at the 6-position of the phenyl ring.

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a powerful method for forming carbon-carbon bonds. It is anticipated that this compound would readily undergo Suzuki coupling with various aryl or vinyl boronic acids or esters at the C-Br position. mdpi.comresearchgate.net The reaction would typically be catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. mdpi.com The greater reactivity of the C-Br bond over the C-Cl bond would likely lead to the selective formation of the corresponding 6-aryl- or 6-vinyl-3-chloro-2-fluorophenylacetylene derivatives. nih.gov

Similarly, Stille coupling (using organostannanes), Heck coupling (with alkenes), and Negishi coupling (with organozinc reagents) are expected to proceed selectively at the C-Br bond. The choice of coupling partner and reaction conditions would allow for the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups. The Heck reaction, for instance, would yield a styrenyl derivative, further functionalizing the molecule.

Table 1: Predicted Products of Selective Cross-Coupling Reactions at the C-Br Bond This table is a predictive representation of expected outcomes based on established principles of cross-coupling reactions.

Coupling Reaction Coupling Partner Example Predicted Product Structure
Suzuki Phenylboronic acid 3-chloro-2-fluoro-6-phenylphenylacetylene
Stille Tributyl(vinyl)stannane 3-chloro-2-fluoro-6-vinylphenylacetylene
Heck Styrene 3-chloro-2-fluoro-6-styrylphenylacetylene
Negishi Phenylzinc chloride 3-chloro-2-fluoro-6-phenylphenylacetylene

The acetylene (B1199291) moiety of this compound is a key functional group for the synthesis of complex heterocyclic systems like benzo[b]furans and benzo[b]thiophenes. amazonaws.comnih.gov While direct intramolecular cyclization is not feasible, the compound can be readily converted into suitable precursors.

For the synthesis of benzo[b]furans, a common strategy involves the coupling of a terminal alkyne with an ortho-iodophenol (Sonogashira coupling), followed by a cyclization reaction. Alternatively, the acetylene could be hydrated to form an acetophenone, which can then be used in syntheses starting from 1-(2-hydroxyphenyl)-2-chloroethanones. organic-chemistry.org For instance, a reaction sequence could involve an initial Sonogashira coupling at the C-Br position with a protected 2-ethynylphenol, followed by deprotection and an intramolecular hydroalkoxylation to furnish a substituted benzofuran (B130515) ring.

The synthesis of benzo[b]thiophenes can be achieved through similar strategies. For example, coupling of the terminal alkyne with an ortho-bromothiophenol derivative via Sonogashira coupling, followed by an intramolecular cyclization, would yield the corresponding benzo[b]thiophene. researchgate.net Another approach involves the reaction of an ortho-lithiated aryl sulfide (B99878) with the acetylene, followed by an electrophilic or radical-mediated cyclization.

The terminal alkyne of this compound can participate in C-H functionalization reactions. For instance, in the presence of a suitable catalyst, it can react with olefins to form enynes or with arenes to generate more complex diarylacetylene structures. Photo-organocatalytic methods have been developed for the hydroalkylation of chloroalkynes and the sp³-C-H alkynylation of bromoalkynes. researchgate.net This suggests that under visible light irradiation with a diaryl ketone as a photocatalyst, this compound could potentially undergo insertion into sp³-C-H bonds of substrates like ethers or alcohols. researchgate.net

The presence of three different halogens (Br, Cl, F) on the aromatic ring presents opportunities for sequential, site-selective functionalization. The reactivity order for palladium-catalyzed cross-coupling reactions is generally C-Br > C-Cl >> C-F. nih.govresearchgate.net This hierarchy allows for a stepwise approach to building molecular complexity.

A plausible strategy would involve an initial cross-coupling reaction at the more reactive C-Br bond. The resulting product, now containing C-Cl and C-F bonds, could then undergo a second cross-coupling reaction at the C-Cl bond under more forcing conditions (e.g., using more active catalysts, higher temperatures, or different ligands). This stepwise functionalization provides a powerful tool for creating highly substituted and complex aromatic structures from a single starting material. For instance, a Suzuki coupling could first be performed at the C-Br position, followed by a Buchwald-Hartwig amination at the C-Cl position.

Table 2: Potential Stepwise Functionalization of this compound This table illustrates a hypothetical two-step reaction sequence based on differential halogen reactivity.

Step Reaction Type Reagents Intermediate/Product
1 Suzuki Coupling Arylboronic acid, Pd(0) catalyst, base 6-Aryl-3-chloro-2-fluorophenylacetylene
2 Buchwald-Hartwig Amination Amine, Pd catalyst, ligand, base 6-Aryl-3-amino-2-fluorophenylacetylene

Diverse Cross-Coupling Applications for C-C, C-N, and C-Heteroatom Bond Formation

Nucleophilic and Electrophilic Reactivity of the Aryl and Alkyne Moieties

Beyond transition metal catalysis, the intrinsic electronic properties of this compound dictate its reactivity towards nucleophiles and electrophiles.

The terminal alkyne possesses an acidic proton that can be deprotonated by a strong base (e.g., n-butyllithium or a Grignard reagent) to form a nucleophilic acetylide. This acetylide can then react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to form new carbon-carbon bonds at the alkyne terminus. This is a fundamental transformation for extending the carbon chain of the molecule.

The aromatic ring itself is electron-deficient due to the inductive effect of the three halogen substituents. This deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS) compared to benzene (B151609). youtube.com If an EAS reaction were to occur, the directing effects of the existing substituents would need to be considered. The fluorine atom is an ortho-, para-director, while the chlorine and bromine atoms are also ortho-, para-directing. However, the strong deactivating nature of the ring would likely require harsh reaction conditions.

Conversely, the electron-deficient nature of the aryl ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the electron-withdrawing groups. While the C-F bond is the strongest, fluorine is an excellent leaving group in SNAr reactions. Therefore, under suitable conditions with a strong nucleophile, substitution of the fluorine or chlorine atom might be possible, although this would likely require more forcing conditions than the palladium-catalyzed cross-coupling reactions.

Cycloaddition and Rearrangement Pathways

Exploration of Sigmatropic Rearrangements and Aromatic Transformations:Under thermal or photochemical conditions, this molecule could potentially undergo various sigmatropic rearrangements. Furthermore, transformations involving the acetylene group, such as hydration, hydrohalogenation, or Sonogashira coupling, would lead to a diverse array of functionalized aromatic products.

However, without specific published research, any discussion on these potential reactions remains speculative. The synthesis and subsequent reactivity studies of this compound would be a valuable contribution to the field of synthetic organic chemistry, offering insights into the behavior of polyhalogenated aromatic acetylenes.

Due to the absence of concrete research findings, data tables and detailed discussions of experimental results for the specified subsections cannot be provided at this time. Further empirical investigation is required to elucidate the true chemical nature and synthetic utility of this compound.

Computational and Spectroscopic Elucidation of 6 Bromo 3 Chloro 2 Fluorophenylacetylene

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous determination of molecular structures and the comprehensive understanding of their electronic environments. For a molecule with the complexity of 6-Bromo-3-chloro-2-fluorophenylacetylene, a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and X-ray crystallography would be required for a complete characterization.

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. For this compound, a suite of NMR experiments would be necessary to fully characterize its structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single resonance for the acetylenic proton. The chemical shift of this proton is anticipated to be in the range of 3.0-3.5 ppm. Its exact position will be influenced by the combined electron-withdrawing effects of the halogen substituents on the phenyl ring, which would deshield the proton and shift it downfield compared to unsubstituted phenylacetylene (B144264) (which resonates around 3.06 ppm).

¹³C NMR: The carbon NMR spectrum will provide crucial information about the carbon framework. oregonstate.edulibretexts.orglibretexts.org Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in sharp singlet peaks for each unique carbon atom. libretexts.org The chemical shifts are influenced by the electronegativity of adjacent atoms and the hybridization state. libretexts.orglibretexts.org The two acetylenic carbons are expected to resonate in the region of 80-90 ppm. The aromatic carbons will appear in the typical range of 110-140 ppm, with the carbons directly bonded to the halogens showing distinct shifts. The carbon bearing the fluorine atom (C-2) is expected to exhibit a large C-F coupling constant.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift is expected in the typical range for aryl fluorides, likely between -100 and -140 ppm (relative to CFCl₃). ucsb.edu This fluorine signal would be split by coupling to the neighboring aromatic protons.

Halogen NMR (⁷⁹Br, ³⁵Cl): Both bromine and chlorine have NMR-active quadrupolar nuclei (I = 3/2). huji.ac.ilhuji.ac.il However, their signals are often very broad, especially for covalently bonded halogens in asymmetric environments, which can make them difficult to observe with standard high-resolution NMR spectrometers. huji.ac.ilhuji.ac.ilnih.gov While ⁸¹Br is more sensitive and yields narrower signals than ⁷⁹Br, both are challenging to detect in organic molecules. huji.ac.il Similarly, ³⁵Cl NMR signals for organic chlorides can be tens of kilohertz wide. huji.ac.il Therefore, direct detection of bromine and chlorine resonances for this compound would likely require specialized solid-state NMR techniques.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity & Coupling Constants (Hz)
¹H (acetylenic) ~3.0 - 3.5 Singlet
¹³C (acetylenic) ~80 - 90 Singlets (in decoupled spectrum)
¹³C (aromatic) ~110 - 140 Singlets (in decoupled spectrum), with C-F coupling for C-2
¹⁹F ~-100 to -140 Multiplet due to coupling with aromatic protons

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ would correspond to the ≡C-H stretching vibration. The C≡C triple bond stretch would appear as a weak to medium intensity band in the region of 2100-2150 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring will give rise to a series of bands between 1400 and 1600 cm⁻¹. The C-halogen stretching vibrations will be found in the fingerprint region, typically below 1200 cm⁻¹ (C-F), 800 cm⁻¹ (C-Cl), and 700 cm⁻¹ (C-Br).

Raman Spectroscopy: In Raman spectroscopy, the C≡C triple bond stretch is expected to be a strong and characteristic signal, as it involves a significant change in polarizability. The symmetric stretching vibrations of the aromatic ring are also typically strong in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
≡C-H Stretch ~3300 Weak, sharp Medium
Aromatic C-H Stretch >3000 Medium Medium
C≡C Stretch ~2100 - 2150 Weak to Medium Strong
Aromatic C=C Stretch ~1400 - 1600 Medium to Strong Strong
C-F Stretch ~1100 - 1200 Strong Weak
C-Cl Stretch ~700 - 800 Strong Medium

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. caltech.edulibretexts.orgwordpress.comnih.gov A successful single-crystal X-ray diffraction experiment on this compound would provide accurate bond lengths, bond angles, and torsional angles. This data would reveal the planarity of the phenylacetylene system and any distortions induced by the bulky halogen substituents. Furthermore, the crystal packing analysis would elucidate the nature and geometry of intermolecular interactions, such as halogen bonding and π-stacking, which govern the solid-state architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Electronic Environment Analysis

Quantum Chemical Modeling and Theoretical Investigations

In the absence of experimental data, quantum chemical modeling provides a powerful avenue for predicting the properties of this compound.

Density Functional Theory (DFT) is a widely used computational method that can provide accurate predictions of molecular properties. mdpi.comscielo.brnih.govtorvergata.it

Molecular Geometry: A DFT geometry optimization, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would yield a detailed picture of the molecule's three-dimensional structure. It would be expected to confirm the near-planarity of the phenyl ring and the linear geometry of the acetylene (B1199291) moiety. The calculations would also provide precise predictions of bond lengths and angles, which would be influenced by the electronic and steric effects of the halogen substituents.

Electronic Structure: DFT calculations can be used to analyze the electronic structure of the molecule, including the distribution of electron density and the molecular orbital energies. The calculation of the molecular electrostatic potential (MEP) would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing insights into its reactivity. The halogen atoms and the acetylenic triple bond are expected to be regions of negative potential.

Spectroscopic Property Prediction: A key application of DFT is the prediction of spectroscopic data. Frequency calculations can predict the IR and Raman spectra, which can be compared with experimental data (when available) to aid in the assignment of vibrational modes. NMR chemical shifts and coupling constants can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions would be invaluable in guiding the interpretation of future experimental spectra.

Table of Compounds Mentioned

Compound Name
This compound
Phenylacetylene

Computational Analysis of Noncovalent Interactions

The supramolecular assembly and crystal packing of this compound are significantly influenced by a variety of noncovalent interactions. The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring, coupled with the acetylenic moiety, gives rise to a complex interplay of forces including halogen bonding, carbon-halogen···π interactions, and other electrostatic and dispersive forces. Computational chemistry provides a powerful toolkit to dissect and quantify these intricate interactions, offering insights into the structure, stability, and properties of the resulting supramolecular architectures.

Halogen bonding is a highly directional, noncovalent interaction between a region of positive electrostatic potential on a covalently bonded halogen atom (the σ-hole) and a nucleophilic region, such as a lone pair of electrons or a π-system. nih.gov In the case of this compound, the bromine and chlorine atoms are the primary potential halogen bond donors. The strength of the σ-hole is dependent on the polarizability and electronegativity of the halogen atom, generally following the trend I > Br > Cl > F. Fluorine, being the most electronegative and least polarizable halogen, typically does not form significant halogen bonds.

Computational studies on similar halogenated molecules have demonstrated the anisotropic nature of the electron density distribution around the bonded halogen, which leads to the directional nature of the halogen bond. The interaction is strongest when the C-X···Nu angle (where X is Br or Cl and Nu is the nucleophile) is close to 180°. In a supramolecular assembly of this compound, potential halogen bond acceptors could include the π-electron cloud of the acetylene group or the aromatic ring of a neighboring molecule, or the lone pairs on the halogen atoms themselves.

The relative strengths of halogen bonds involving bromine and chlorine in analogous systems have been computationally quantified. For instance, density functional theory (DFT) calculations can be employed to determine the interaction energies. While specific data for this compound is not available, trends observed in other halogenated compounds suggest that the bromine atom would form stronger halogen bonds than the chlorine atom.

Table 1: Illustrative Comparison of Halogen Bond Properties

Halogen Bond DonorElectronegativity (Pauling Scale)Polarizability (ų)Typical Interaction Energy (kcal/mol)
Bromine (Br) 2.964.77-3 to -8
Chlorine (Cl) 3.163.05-2 to -6
Fluorine (F) 3.980.56Generally not a significant XB donor

Note: The interaction energies are typical ranges observed for halogen bonds in various chemical systems and are provided for illustrative purposes.

In addition to classical halogen bonds, carbon-halogen···π interactions play a crucial role in the solid-state packing of aromatic molecules. nih.gov In these interactions, a halogen atom interacts with the electron-rich π-system of an adjacent aromatic ring. nih.gov For this compound, the bromine, chlorine, and even the fluorine atoms can participate in such interactions with the phenylacetylene ring of a neighboring molecule.

Table 2: Energetic Contributions of Noncovalent Interactions (Hypothetical Data for a Dimer of this compound)

Interaction TypeInteracting Atoms/GroupsEstimated Interaction Energy (kcal/mol)
Halogen BondC-Br ··· π(acetylene)-2.5
Halogen BondC-Cl ··· Br-C-1.8
C-H···π InteractionC-H ··· π(phenyl)-1.2
π-π StackingPhenyl ··· Phenyl-3.0

Note: This table presents hypothetical interaction energies for illustrative purposes, based on typical values for these interaction types in similar molecular systems.

To gain a comprehensive understanding of the supramolecular assembly of this compound, it is essential to quantify the various intermolecular forces at play. High-level quantum chemical calculations can be employed to compute the interaction energies of molecular dimers and larger clusters, providing insight into the relative importance of different noncovalent interactions. mdpi.com

Methods such as Symmetry-Adapted Perturbation Theory (SAPT) are particularly useful as they can decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This allows for a detailed analysis of the nature of the intermolecular bonding. For a molecule like this compound, dispersion forces are expected to play a significant role due to the presence of the large, polarizable bromine and chlorine atoms.

Table 3: Example of SAPT Energy Decomposition for a Halogen-Bonded Dimer (Illustrative)

Energy ComponentContribution to Interaction Energy (kcal/mol)
Electrostatics-2.8
Exchange4.5
Induction-1.5
Dispersion-3.2
Total Interaction Energy -3.0

Note: The values in this table are illustrative and represent a typical energy decomposition for a halogen-bonded complex.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While the single crystal X-ray diffraction provides a static picture of the molecular conformation in the solid state, the behavior of this compound in solution can be dynamic. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape and dynamic behavior of molecules in different environments.

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent and then solving Newton's equations of motion for all atoms in the system over a period of time. This would generate a trajectory of the molecule's movement, providing insights into:

Conformational Preferences: The simulations can reveal the preferred conformations of the molecule in solution, including the rotational dynamics of the acetylenic group relative to the phenyl ring.

Solvation Structure: MD simulations can elucidate the arrangement of solvent molecules around the solute, highlighting specific interactions such as hydrogen bonding (if a protic solvent is used) or other solvent-solute interactions.

Intermolecular Interactions in Solution: By simulating a system with multiple solute molecules, MD can provide information about the propensity for aggregation and the nature of intermolecular interactions in the solution phase.

The force field used in the MD simulation is a critical parameter and must accurately describe the intramolecular and intermolecular forces, including the anisotropic nature of halogen bonding. Specialized force fields that are parameterized to accurately model halogen bonds would be necessary for a realistic simulation of this compound.

Advanced Applications and Broader Research Implications of 6 Bromo 3 Chloro 2 Fluorophenylacetylene

Envisioned Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structural features of 6-Bromo-3-chloro-2-fluorophenylacetylene make it a prime candidate for the synthesis of intricate organic structures. The acetylene (B1199291) moiety is a versatile functional group for various coupling reactions, while the halogen substituents offer multiple points for further functionalization.

Prospective Construction of Natural Product Analogues and Designed Scaffolds

While no specific instances of this compound being used in the synthesis of natural product analogues are documented, its potential is significant. The phenylacetylene (B144264) core is a structural motif present in some natural products, and the halogenated aromatic ring could be elaborated to mimic or modify naturally occurring scaffolds. For instance, the acetylene group could undergo cyclization reactions to form heterocyclic systems, which are common in bioactive molecules. The halogens could be replaced through various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the systematic variation of substituents to probe structure-activity relationships.

Potential in the Synthesis of Chiral Compounds and Stereoselective Transformations

The synthesis of chiral compounds using this compound as a starting material is an unexplored but promising area. The acetylene group can participate in stereoselective addition reactions, where the addition of a reagent across the triple bond is controlled to favor the formation of one stereoisomer over another. For example, asymmetric hydrogenation or hydroboration of the acetylene could introduce new chiral centers. Furthermore, the halogenated ring could serve as a platform for the introduction of chiral auxiliaries or catalysts that would direct the stereochemical outcome of subsequent reactions.

Postulated Contributions to Materials Science and Engineering

The electronic properties conferred by the halogens and the conjugated system of the phenylacetylene structure suggest that this compound could be a valuable precursor for advanced materials.

Hypothetical Precursors for Optoelectronic and Functional Polymeric Materials

Substituted phenylacetylenes are known to be monomers for the synthesis of conjugated polymers with interesting optical and electronic properties. Polymerization of this compound, likely via transition-metal catalysis, could yield a poly(phenylacetylene) derivative with a unique combination of substituents. The presence of heavy atoms like bromine and chlorine, along with the highly electronegative fluorine, would be expected to significantly influence the polymer's electronic structure, solubility, and solid-state packing. These polymers could potentially find applications in light-emitting diodes (LEDs), photovoltaic devices, or as sensors.

Table 1: Anticipated Properties of Polymers Derived from this compound

PropertyAnticipated Influence of SubstituentsPotential Application
Electronic Band Gap The combination of electron-withdrawing halogens could lower the LUMO level, potentially leading to a smaller band gap.Organic electronics
Solubility The irregular substitution pattern might disrupt packing, enhancing solubility in common organic solvents for easier processing.Printable electronics
Thermal Stability The strong C-F and C-Cl bonds could contribute to good thermal stability.High-performance materials
Photoluminescence The heavy bromine atom could enhance intersystem crossing, potentially leading to phosphorescent properties.Organic LEDs

A Blueprint for the Design of Organic Semiconductors and Advanced Dielectric Materials

The field of organic electronics is continually searching for new molecules with tailored properties. While no devices based on this compound have been reported, its structure is conducive to forming materials that could act as organic semiconductors. The planar aromatic ring and the potential for π-π stacking interactions are key features for charge transport.

Furthermore, the introduction of fluorine into aromatic polymers is a well-established strategy for creating low-dielectric constant materials. Polymers derived from this compound would incorporate fluorine, which could lead to materials with low dielectric constants and high thermal stability, making them suitable for applications as insulators in microelectronics.

A Theoretical Playground for Fundamental Research in Halogen Chemistry and Noncovalent Interactions

Beyond its potential applications, this compound presents an intriguing model system for fundamental chemical research, particularly in the study of noncovalent interactions involving halogens.

The presence of three different halogen atoms (F, Cl, Br) on the same aromatic ring offers a unique opportunity to study the interplay and competition between different types of halogen bonds and other noncovalent interactions in the solid state. A detailed crystallographic analysis of this compound could provide valuable insights into how these interactions direct molecular packing. Understanding these forces is crucial for the rational design of new materials with desired properties.

Table 2: Potential Noncovalent Interactions in Crystalline this compound

Interaction TypeDescriptionPotential Significance
Halogen Bonding The electrophilic region on one halogen atom (e.g., Br or Cl) interacting with a nucleophilic region on a neighboring molecule.Crystal engineering, directing molecular assembly.
π-π Stacking The interaction between the electron clouds of adjacent aromatic rings.Charge transport in organic semiconductors.
C-H···π Interactions The interaction of a C-H bond with the face of the aromatic ring.Influencing molecular conformation and packing.
C-H···Halogen Interactions Weak hydrogen bonding between a C-H bond and a halogen atom.Contributing to the overall stability of the crystal lattice.

Understanding the Synergistic Effects of Multiple Halogen Substituents

The presence of bromine, chlorine, and fluorine on the same aromatic ring in this compound results in a sophisticated interplay of electronic and steric effects that significantly influences the molecule's properties and reactivity. These halogens are all electron-withdrawing groups, which collectively enhance the electrophilicity of the aromatic ring and the acetylene moiety. This heightened reactivity is crucial for various chemical transformations, including cross-coupling reactions like Suzuki or Sonogashira coupling, which are fundamental for constructing more complex organic molecules.

The synergistic effect of these three different halogens extends beyond simple additivity. The varying sizes and electronegativities of bromine, chlorine, and fluorine create a unique distribution of electron density and electrostatic potential across the molecule. This intricate electronic landscape is pivotal in directing intermolecular interactions, particularly the formation of halogen bonds.

A comparative analysis of the reactivity of this compound with simpler halogenated phenylacetylenes reveals the significant impact of this multiple substitution. The cumulative electron-withdrawing nature of the three halogens makes the molecule more susceptible to certain reactions compared to its mono- or di-halogenated counterparts. This enhanced reactivity can be harnessed for the synthesis of novel organic materials and pharmaceutical intermediates.

PropertyInfluence of Halogen Substituents
Reactivity Increased electrophilicity of the aromatic ring and acetylene group due to the combined electron-withdrawing effects of Br, Cl, and F.
Intermolecular Interactions The distinct electronegativity and size of each halogen create a unique electrostatic potential, influencing the strength and directionality of halogen bonds.
Solubility The presence of multiple halogens affects the polarity of the molecule, influencing its solubility in various organic solvents.
Electronic Properties The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring, while the lowest unoccupied molecular orbital (LUMO) is influenced by the electron-withdrawing halogen substituents. smolecule.com

Advancements in Crystal Engineering through Halogen Bonding

Crystal engineering, the design and synthesis of solid-state structures with desired properties, heavily relies on the control of intermolecular interactions. Halogen bonding, a noncovalent interaction between a halogen atom (the Lewis acid) and a Lewis base, has emerged as a powerful tool in this field. The unique electronic properties of this compound, with its multiple potential halogen bond donors, make it a particularly interesting building block for the construction of complex supramolecular architectures.

The ability of bromine, chlorine, and even fluorine to participate in halogen bonding allows for a high degree of control over the self-assembly of this molecule in the solid state. The strength and directionality of these halogen bonds can be modulated by the nature of the halogen bond acceptor, leading to the formation of diverse crystalline structures with specific topologies and functionalities. This precise control over the crystal packing is essential for the development of new materials with tailored optical, electronic, and mechanical properties.

Research into the co-crystallization of polyhalogenated aromatic compounds has demonstrated the potential to create novel solid-state materials with unique properties. By pairing a halogen bond donor like this compound with a suitable halogen bond acceptor, it is possible to construct co-crystals with predictable and tunable architectures. These designed molecular assemblies have potential applications in areas such as nonlinear optics, organic conductors, and pharmaceuticals.

Interaction TypeRole in Crystal Engineering
Halogen Bonding (Br, Cl) Primary directional interaction for the self-assembly of molecules into predictable supramolecular architectures.
π-π Stacking Interactions between the aromatic rings contribute to the overall stability and packing of the crystal lattice.
van der Waals Forces Weaker, non-directional forces that also play a role in the overall crystal packing and density.

Future Prospects and Emerging Research Frontiers

The unique structural and electronic features of this compound position it as a promising candidate for exploration in several cutting-edge areas of research. Its potential applications stem from the precise control over its molecular and supramolecular properties afforded by the trifecta of halogen substituents.

One of the most exciting future directions lies in the field of organic electronics . The tunable electronic properties of polyhalogenated phenylacetylenes make them attractive components for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to fine-tune the energy levels of the HOMO and LUMO through halogen substitution is critical for optimizing the performance of these devices.

Furthermore, the capacity of this compound to form robust and directional halogen bonds opens up possibilities in the design of functional supramolecular materials . This includes the development of porous crystalline materials for gas storage and separation, as well as the creation of stimuli-responsive materials where the crystal structure and properties can be altered by external factors such as light or temperature.

The field of medicinal chemistry also presents a potential frontier for this compound and its derivatives. The incorporation of multiple halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The specific substitution pattern in this compound could be exploited to design new therapeutic agents with enhanced efficacy and selectivity.

Finally, this compound serves as a valuable platform for fundamental studies into the nature of synergistic effects in chemical systems . A deeper understanding of how the interplay between different functional groups governs molecular properties will undoubtedly fuel innovation across a wide range of scientific disciplines.

Research AreaPotential Application of this compound
Organic Electronics As a building block for organic semiconductors in OLEDs, OFETs, and OPVs.
Supramolecular Materials For the construction of porous frameworks, sensors, and stimuli-responsive materials.
Medicinal Chemistry As a scaffold for the development of new drug candidates with tailored properties.
Fundamental Chemistry As a model system for studying the synergistic effects of multiple substituents on molecular and material properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-bromo-3-chloro-2-fluorophenylacetylene, and how can competing side reactions be minimized?

  • Methodological Answer :

  • Synthesis Strategy : Use palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) between 6-bromo-3-chloro-2-fluorophenyl halide and terminal alkynes. Halogenation sequences (Br, Cl, F) should follow regioselective protocols to avoid positional isomerism .
  • Side Reaction Mitigation : Optimize reaction temperature (e.g., 60–80°C) and use ligands like PPh₃ to suppress homocoupling of alkynes. Monitor intermediates via TLC or GC-MS .
  • Validation : Confirm product purity via HPLC (>95% purity thresholds, as in Kanto Reagents’ standards for analogous bromo-chloro-fluorinated compounds) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Expect aromatic proton signals between δ 7.2–7.8 ppm (split due to Br/Cl/F substituents) and acetylene proton absence (terminal protons at δ 2.5–3.0 ppm if present).
  • ¹³C NMR : Acetylenic carbons appear at δ 70–90 ppm; halogen-induced deshielding shifts aromatic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) should show [M+H]⁺ peaks matching the molecular formula (C₈H₃BrClF).
  • X-ray Crystallography : For definitive confirmation, grow single crystals in chloroform/hexane mixtures (as demonstrated for structurally similar chromenones) .

Q. What purity assessment protocols are critical for this compound in catalytic applications?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times to standards (e.g., Kanto Reagents’ >95% purity benchmarks) .
  • Elemental Analysis : Confirm Br/Cl/F content matches theoretical values (e.g., Br: ~34%, Cl: ~13%, F: ~6%).
  • Impurity Profiling : Identify halogenated byproducts (e.g., di-bromo derivatives) via GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of Br/Cl/F substituents influence the compound’s reactivity in transition-metal-catalyzed reactions?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Fluorine’s electronegativity increases para-position reactivity, while bromine’s bulkiness slows oxidative addition in Pd catalysis .
  • Experimental Validation : Compare coupling efficiency with Pd(0)/Pd(II) catalysts. For example, Pd(PPh₃)₄ may outperform Pd(OAc)₂ in Suzuki-Miyaura reactions due to better halogen tolerance .

Q. What strategies resolve contradictory crystallographic vs. spectroscopic data for this compound’s conformation?

  • Methodological Answer :

  • Multi-Technique Analysis :
  • X-ray vs. NMR : If crystal packing forces distort geometry (e.g., acetylene bending), use variable-temperature NMR to assess solution-phase conformation .
  • DFT Optimization : Compare computed (gas-phase) and experimental structures to identify environmental effects .

Q. How can researchers design kinetic studies to probe degradation pathways under ambient storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze degradation products weekly via LC-MS.
  • Mechanistic Probes : Use deuterated solvents (e.g., D₂O) to track hydrolysis pathways. For example, acetylene-to-ketone oxidation could indicate radical-mediated degradation .

Key Research Findings

  • Synthetic Optimization : Lowering reaction temperatures (≤60°C) reduces dehalogenation byproducts in Pd-catalyzed reactions .
  • Stability Risks : The compound exhibits photo sensitivity; store in amber vials at 0–6°C to prevent radical degradation .
  • Computational Guidance : DFT predicts fluorine’s para-directing effect enhances electrophilic substitution at C-4 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.